3,5-Dibromo-2-methylisonicotinaldehyde
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Overview
Description
3,5-Dibromo-2-methylisonicotinaldehyde: is an organic compound with the molecular formula C7H5Br2NO It is a derivative of isonicotinaldehyde, where the 3rd and 5th positions on the aromatic ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methylisonicotinaldehyde typically involves the bromination of 2-methylisonicotinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-2-methylisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dibromo-2-methylisonicotinic acid.
Reduction: Formation of 3,5-dibromo-2-methylisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-methylisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other coordination compounds.
Biology: In biological research, this compound can be used to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and DNA.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or drug intermediates. Its brominated structure may impart unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-methylisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form halogen bonds with target molecules, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dibromo-2-methylbenzaldehyde: Similar structure but lacks the isonicotinaldehyde moiety.
3,5-Dibromo-2-methylisonicotinic acid: An oxidized derivative of 3,5-Dibromo-2-methylisonicotinaldehyde.
3,5-Dibromo-2-methylisonicotinalcohol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the isonicotinaldehyde ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3,5-Dibromo-2-methylisonicotinaldehyde is an organic compound that has attracted attention in various fields of research, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5Br2NO
- Molecular Weight : 278.93 g/mol
- IUPAC Name : 3,5-dibromo-2-methylpyridine-4-carbaldehyde
- Structural Features : The compound features bromine substitutions at the 3rd and 5th positions on the aromatic ring, with a methyl group at the 2nd position.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine atoms in the compound may enhance its reactivity through halogen bonding, which can influence its binding affinity to target sites. This interaction can lead to various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Its structural similarity to other nucleophilic compounds allows it to interact with DNA, potentially affecting replication and transcription processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy of this compound against various pathogens.
- Methodology : In vitro tests were conducted using agar diffusion methods.
- Results : The compound showed significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assays were performed to measure cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Inflammation Model Study :
- Objective : To investigate the anti-inflammatory properties of the compound in a rodent model.
- Methodology : The compound was administered to rodents subjected to induced inflammation.
- Results : Significant reductions in inflammatory markers were noted compared to control groups.
Comparison with Similar Compounds
Compound | Biological Activity | Structural Similarity |
---|---|---|
This compound | Antimicrobial, anticancer | Brominated aromatic system |
3-Bromopyridine | Antimicrobial | Similar pyridine structure |
Isonicotinic acid | Antimycobacterial | Contains isonicotinamide structure |
Properties
Molecular Formula |
C7H5Br2NO |
---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
3,5-dibromo-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Br2NO/c1-4-7(9)5(3-11)6(8)2-10-4/h2-3H,1H3 |
InChI Key |
SLEMLPPTGWNMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)C=O)Br |
Origin of Product |
United States |
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